Lipophilicity Advantage: 3,5-Dimethyl-1-adamantanemethanol vs 1-Adamantanemethanol
The introduction of two methyl groups at the 3- and 5-bridgehead positions of the adamantane cage substantially increases the lipophilicity of the alcohol compared to the unsubstituted parent compound. This difference is quantitatively captured by the experimental LogP value (octanol-water partition coefficient). The 3,5-dimethyl derivative exhibits a LogP of 3.564, while 1-adamantanemethanol has a LogP of 2.195 . This ~1.4-unit increase (corresponding to approximately a 25-fold increase in the partition coefficient) directly impacts solubility, membrane permeability, and the lipophilic character of downstream derivatives, which is critical in medicinal chemistry optimization cycles .
| Evidence Dimension | Lipophilicity (LogP, octanol-water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 3.564 (experimental, LabNetwork) |
| Comparator Or Baseline | 1-Adamantanemethanol (CAS 770-71-8): LogP = 2.195 (experimental) |
| Quantified Difference | Δ LogP ≈ 1.37; approximately 25-fold difference in partition coefficient |
| Conditions | Experimental LogP values from authoritative chemical databases; standard octanol-water partition protocol |
Why This Matters
A LogP shift of this magnitude alters solubility and membrane partitioning, making the 3,5-dimethyl analog preferred for developing lipophilic drug candidates or monomers without additional alkylation steps.
